Nvp 231

Description

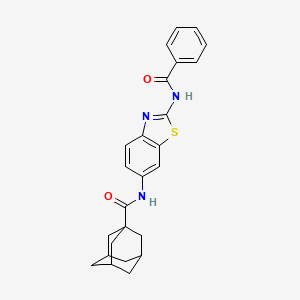

a ceramide kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSSJPGNLQPWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399268 | |

| Record name | NVP-231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362003-83-6 | |

| Record name | NVP-231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Effects of NVP-231

Abstract

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a critical enzyme that catalyzes the formation of the bioactive lipid ceramide-1-phosphate (C1P) from ceramide.[1][2][3] By competitively inhibiting the binding of ceramide to CerK, NVP-231 effectively decreases intracellular C1P levels while simultaneously increasing levels of ceramide.[2][4] This modulation of sphingolipid metabolism triggers significant downstream signaling events, leading to M-phase cell cycle arrest and the induction of apoptosis. These effects are particularly pronounced in cancer cell lines, where NVP-231 has been shown to reduce cell viability, inhibit DNA synthesis, and block cell migration. This document provides a comprehensive technical overview of the molecular mechanism and downstream cellular effects of NVP-231, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action

NVP-231 functions as a competitive inhibitor of ceramide kinase (CerK). CerK is responsible for the ATP-dependent phosphorylation of ceramide, a key step in sphingolipid metabolism. The product, ceramide-1-phosphate (C1P), is a signaling molecule implicated in cell growth and survival. NVP-231 directly interferes with the catalytic activity of CerK by blocking the substrate (ceramide) binding site. This inhibition leads to two primary biochemical consequences: a decrease in the intracellular concentration of C1P and a corresponding accumulation of ceramide. This shift in the ceramide/C1P balance is the initiating event for the downstream cellular effects observed with NVP-231 treatment.

Quantitative Efficacy Data

The potency of NVP-231 has been quantified in various in vitro and cellular assays. The data highlights its high affinity for CerK and its effects on cancer cell lines.

| Parameter | Target / Cell Line | Value | Reference(s) |

| IC₅₀ | Recombinant CerK (in vitro) | 12 nM | |

| IC₅₀ | Cellular CerK Activity (MCF-7 cells) | 59.70 ± 12 nM | |

| IC₅₀ (Cell Viability) | MCF-7 (Human Breast Adenocarcinoma) | 1 µM | |

| IC₅₀ (Cell Viability) | NCI-H358 (Human Lung Adenocarcinoma) | 500 nM | |

| Effect on Proliferation | BT-474 (Human Breast Carcinoma) | >39-fold decrease at 1.0 µM | |

| Effect on Proliferation | MDA-MB-231 (Human Breast Adenocarcinoma) | >1.7-fold decrease at 1.0 µM | |

| Effect on Migration | MDA-MB-231 (Human Breast Adenocarcinoma) | >2.0-fold decrease at 1.0 µM |

Downstream Signaling Pathways and Cellular Effects

The inhibition of CerK by NVP-231 initiates a cascade of events that culminate in cell cycle arrest and apoptosis.

Induction of M-Phase Cell Cycle Arrest

A primary consequence of NVP-231 treatment is the arrest of cells in the M phase of the cell cycle. This is not an arrest at the G2/M boundary but a commitment to and subsequent halt within mitosis. This effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, NVP-231 treatment leads to the down-regulation of Wee1 kinase, an important regulator that inactivates CDK1 via phosphorylation at Tyr15. The reduction in Wee1 activity, coupled with a decrease in inhibitory CDK1 Tyr15 phosphorylation and an increase in activating Cyclin B1 Ser133 phosphorylation, promotes entry into mitosis. However, the cells are unable to properly progress through and exit mitosis, leading to an M-phase arrest, which is characterized by an increased mitotic index and elevated phosphorylation of histone H3 on Ser10.

Induction of Apoptosis

The sustained M-phase arrest and accumulation of ceramide induced by NVP-231 ultimately trigger programmed cell death via the intrinsic apoptotic pathway. This is evidenced by a significant increase in DNA fragmentation and the cleavage, and therefore activation, of initiator caspase-9 and executioner caspase-3. The activation of this caspase cascade dismantles the cell, leading to its death. The pro-apoptotic effect of NVP-231 can be synergistically enhanced when combined with other agents like staurosporine.

Key Experimental Methodologies

The characterization of NVP-231's effects relies on a suite of standard and specialized cell and molecular biology techniques.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast), NCI-H358 (lung), and MDA-MB-231 (breast), are commonly used. Cells are cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells are treated with varying concentrations of NVP-231, typically ranging from 10 nM to 1 µM, for periods of 24 to 72 hours. A vehicle control (e.g., DMSO) is always included.

Cell Viability and Proliferation Assays

-

Cell Viability (AlamarBlue Assay): Cells are seeded in 96-well plates and treated with NVP-231 for a specified time (e.g., 48 hours). AlamarBlue® reagent is added for the final 4 hours of incubation, and fluorescence is measured to determine the number of viable, metabolically active cells.

-

DNA Synthesis (BrdU Assay): To measure proliferation, cells are treated with NVP-231 for up to 72 hours. 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for the last 24 hours. Incorporated BrdU is then detected via an enzyme-linked immunosorbent assay (ELISA) using an anti-BrdU antibody.

-

Colony Formation Assay: Cells are treated with NVP-231 in a growth medium and incubated for 10-14 days to allow for colony formation. Colonies are then stained with crystal violet and counted.

Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis: Cells are treated, harvested, and fixed. The DNA is stained with propidium iodide, and the DNA content per cell is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Mitotic Index: To specifically identify cells in M-phase, treated cells are stained with an antibody against phospho-histone H3 (Ser10) and analyzed by flow cytometry.

-

Apoptosis Analysis: Apoptosis is quantified by measuring DNA fragmentation. This can be done using flow cytometry to detect the sub-G1 peak after propidium iodide staining or other specific apoptosis assays.

Western Blot Analysis

Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies to detect changes in the expression and phosphorylation status of key proteins, including caspases, cyclins, CDKs, Wee1, and phospho-histone H3.

Conclusion

NVP-231 is a well-characterized, highly potent, and specific inhibitor of ceramide kinase. Its mechanism of action, centered on the reduction of C1P and the accumulation of ceramide, provides a powerful tool for investigating the roles of these sphingolipids in cell signaling. The downstream consequences of CerK inhibition by NVP-231—namely, the induction of M-phase arrest and subsequent apoptosis—demonstrate a crucial role for CerK in the control of mitosis in cancer cells. These findings underscore the potential of targeting CerK as a therapeutic strategy, particularly in combination with conventional pro-apoptotic agents, for the treatment of cancers such as breast and lung carcinoma.

References

Cellular Targets of Nvp-231: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvp-231 is a potent and specific small molecule inhibitor that has garnered significant interest within the scientific community for its targeted effects on cellular signaling pathways implicated in cancer proliferation and survival. This technical guide provides a comprehensive overview of the cellular targets of Nvp-231, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Cellular Target: Ceramide Kinase (CerK)

The primary cellular target of Nvp-231 is Ceramide Kinase (CerK) , a key enzyme in sphingolipid metabolism.[1][2] Nvp-231 acts as a potent, specific, and reversible inhibitor of CerK.[1][2][3] It competitively inhibits the binding of ceramide to the kinase, thereby preventing its phosphorylation to ceramide-1-phosphate (C1P). This inhibition occurs in the low nanomolar range, highlighting the potency of Nvp-231.

Quantitative Data Summary

The inhibitory activity and cellular effects of Nvp-231 have been quantified in various assays. The following tables summarize the key quantitative data available for Nvp-231.

Table 1: In Vitro and Cellular Inhibitory Activity of Nvp-231

| Target | Assay Type | Value | Reference |

| Ceramide Kinase (CerK) | In vitro (recombinant) | IC50 = 12 nM | |

| Ceramide Kinase (CerK) | In vitro | Ki = 7.4 nM | |

| Ceramide Kinase (CerK) | Cellular (transfected cells) | IC50 = 59.70 ± 12 nM |

Table 2: Cellular Effects of Nvp-231 on Cancer Cell Lines

| Cell Line | Effect | Concentration | Time | Reference |

| MCF-7 (Breast Cancer) | Decreased cell viability | IC50 = 1 µM | 48 hours | |

| NCI-H358 (Lung Cancer) | Decreased cell viability | IC50 = 500 nM | 48 hours | |

| MCF-7 | Reduced colony formation | Full inhibition at 1 µM | 14 days | |

| NCI-H358 | Reduced colony formation | Full inhibition at 500 nM | 10 days | |

| MCF-7 and NCI-H358 | Induced M phase arrest | Not specified | Not specified | |

| MCF-7 and NCI-H358 | Increased DNA fragmentation | 1 µM | 24-72 hours | |

| MCF-7 and NCI-H358 | Increased caspase-3 and -9 cleavage | 1 µM | 24-72 hours |

Table 3: Selectivity Profile of Nvp-231

| Kinase/Enzyme | Activity | IC50 | Reference |

| hDAGKα | Inhibited | 5 µM | |

| Other lipid metabolizing enzymes and kinases (8 tested) | Little to no activity | ≥10 µM |

Mechanism of Action and Downstream Effects

Inhibition of CerK by Nvp-231 leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis. The proposed mechanism involves the disruption of the balance between pro-apoptotic ceramide and pro-survival C1P.

Signaling Pathways Affected by Nvp-231

By inhibiting CerK, Nvp-231 prevents the conversion of ceramide to C1P. This leads to an accumulation of intracellular ceramide, a well-known pro-apoptotic lipid, and a depletion of C1P, which has been implicated in cell proliferation and survival. This shift in the ceramide/C1P ratio triggers a cellular response characterized by:

-

M Phase Arrest: Nvp-231 treatment causes an arrest in the M phase of the cell cycle. This is associated with an increased mitotic index, as indicated by elevated phosphorylation of histone H3.

-

Modulation of Cell Cycle Regulators: The M phase arrest is mediated by the modulation of key cell cycle proteins. Nvp-231 treatment leads to a concentration-dependent increase in the phosphorylation of cyclin B1 at Ser133 and a decrease in the phosphorylation of CDK1 at Tyr15. Total CDK1 expression has also been observed to decline.

-

Induction of Apoptosis: The accumulation of ceramide and cell cycle dysregulation ultimately trigger the intrinsic apoptotic pathway. This is evidenced by increased DNA fragmentation and the cleavage (activation) of caspase-9 and caspase-3.

References

NVP-231: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ceramide Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-231 is a potent, specific, and reversible small molecule inhibitor of ceramide kinase (CerK), an enzyme that plays a crucial role in the sphingolipid metabolic pathway. Developed by Novartis, NVP-231 competitively inhibits the binding of ceramide to CerK, thereby blocking the production of the pro-proliferative signaling lipid ceramide-1-phosphate (C1P). This inhibition leads to an accumulation of the pro-apoptotic lipid ceramide, ultimately inducing M-phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, and mechanism of action of NVP-231, along with detailed experimental protocols and a summary of its preclinical anti-cancer activity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic strategy is discussed based on available chemical information.

Discovery and Development

NVP-231, chemically known as N-[2-(benzoylamino)-6-benzothiazolyl]-Tricyclo[3.3.1.13,7]decane-1-carboxamide, was identified and characterized by researchers at Novartis as a potent and specific inhibitor of ceramide kinase (CerK)[1]. The discovery of NVP-231 was a significant step in targeting ceramide metabolism for therapeutic purposes[1]. CerK, which phosphorylates ceramide to ceramide-1-phosphate (C1P), is a key enzyme in controlling the cellular levels of these two bioactive lipids with opposing functions in cell growth and apoptosis[1]. The development of NVP-231 provided a valuable pharmacological tool to investigate the physiological functions of CerK and to explore its potential as a therapeutic target in diseases characterized by aberrant cell proliferation, such as cancer.

Chemical Synthesis

While a detailed, step-by-step chemical synthesis protocol for NVP-231 is not publicly available in the reviewed literature, its chemical name, N-[2-(benzoylamino)-6-benzothiazolyl]-Tricyclo[3.3.1.13,7]decane-1-carboxamide, and structure indicate a likely synthetic route involving the coupling of three key building blocks: a benzothiazole core, a benzoyl group, and an adamantane carboxamide moiety.

A plausible, though unconfirmed, synthetic strategy would likely involve:

-

Synthesis of a 2,6-diaminobenzothiazole intermediate.

-

Selective benzoylation of one of the amino groups, likely the one at the 2-position, to form a 2-benzamido-6-aminobenzothiazole intermediate.

-

Amide coupling of the remaining amino group at the 6-position with adamantane-1-carboxylic acid or its activated derivative (e.g., acid chloride or an activated ester) to yield the final product, NVP-231.

Purification of the final compound would likely be achieved through standard chromatographic techniques.

Chemical Properties of NVP-231

| Property | Value |

| Chemical Formula | C₂₅H₂₅N₃O₂S |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 362003-83-6 |

Mechanism of Action

NVP-231 functions as a potent and specific inhibitor of ceramide kinase (CerK)[1]. It acts in a competitive manner, binding to the enzyme and preventing the binding of its substrate, ceramide[1]. This inhibition blocks the phosphorylation of ceramide to ceramide-1-phosphate (C1P).

The cellular consequences of CerK inhibition by NVP-231 are twofold:

-

Decrease in Ceramide-1-Phosphate (C1P) levels: C1P is a pro-proliferative and pro-survival signaling molecule. By reducing its intracellular concentration, NVP-231 curtails these downstream signaling pathways.

-

Increase in Ceramide levels: The blockage of its phosphorylation leads to an accumulation of intracellular ceramide. Ceramide is a well-established pro-apoptotic and anti-proliferative second messenger.

This shift in the ceramide/C1P ratio is a critical determinant of cell fate, pushing the cell towards apoptosis.

Signaling Pathways Modulated by NVP-231

The inhibition of CerK by NVP-231 initiates a cascade of events that ultimately lead to M-phase arrest and apoptosis. Key signaling molecules affected include:

-

Cyclin B1 and CDK1: NVP-231 treatment leads to an upregulation of cyclin B1 phosphorylation at Ser133 and a reduction of CDK1 phosphorylation at the inhibitory Tyr15 residue. These events are prerequisites for the G2/M transition, suggesting that cells are not arrested at the G2 checkpoint but rather enter an aberrant M-phase.

-

Wee1: The expression of Wee1, a kinase that negatively regulates CDK1 activity, is downregulated by NVP-231.

-

Caspase-3 and Caspase-9: NVP-231 treatment induces the cleavage and activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.

The following diagram illustrates the proposed signaling pathway affected by NVP-231.

Caption: NVP-231 inhibits CerK, leading to M-phase arrest and apoptosis.

Preclinical Data

NVP-231 has demonstrated significant anti-proliferative and pro-apoptotic activity in various preclinical cancer models, particularly in breast and lung cancer cell lines.

Table 1: In Vitro Activity of NVP-231

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (CerK, in vitro) | Recombinant CerK | 12 nM | |

| IC₅₀ (Cell Viability, 48h) | MCF-7 (Breast Cancer) | ~1 µM | |

| NCI-H358 (Lung Cancer) | ~500 nM | ||

| Effect on DNA Synthesis (72h, 1µM) | MCF-7 & NCI-H358 | 60-70% reduction | |

| Colony Formation (10-14 days) | MCF-7 | Fully inhibited at 1 µM | |

| NCI-H358 | Fully inhibited at 500 nM |

Table 2: Selectivity of NVP-231

| Kinase | IC₅₀ | Reference |

| Ceramide Kinase (CerK) | 12 nM | |

| Diacylglycerol Kinase α (DAGKα) | 5 µM | |

| Other Lipid Kinases | 10-100 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NVP-231's activity.

Ceramide Kinase (CerK) Activity Assay

This protocol is adapted from the methods described in the foundational studies of NVP-231.

Objective: To measure the in vitro inhibitory activity of NVP-231 on recombinant CerK.

Materials:

-

Recombinant human CerK

-

NVP-231 (various concentrations)

-

NBD-C6-ceramide (fluorescent substrate)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

TLC plates

-

Fluorescence imaging system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant CerK, and varying concentrations of NVP-231 or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding NBD-C6-ceramide and ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v).

-

Visualize the fluorescent spots corresponding to NBD-C6-ceramide-1-phosphate using a fluorescence imaging system.

-

Quantify the fluorescence intensity of the product spots.

-

Calculate the percentage of inhibition at each NVP-231 concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro Ceramide Kinase activity assay.

Cell Viability Assay (AlamarBlue Assay)

Objective: To determine the effect of NVP-231 on the viability of cancer cell lines.

Materials:

-

MCF-7 or NCI-H358 cells

-

Complete growth medium

-

96-well plates

-

NVP-231 (various concentrations)

-

AlamarBlue reagent

-

Fluorescence plate reader

Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of NVP-231 or vehicle (DMSO) for 48 hours.

-

Four hours prior to the end of the incubation period, add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for the final 4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of NVP-231 on the cell cycle distribution of cancer cells.

Materials:

-

MCF-7 or NCI-H358 cells

-

Complete growth medium

-

6-well plates

-

NVP-231 (various concentrations)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of NVP-231 or vehicle for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To assess the effect of NVP-231 on the expression and phosphorylation of key cell cycle regulatory proteins.

Materials:

-

MCF-7 or NCI-H358 cells

-

NVP-231

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Cyclin B1 (Ser133), anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Wee1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with NVP-231 for the desired time.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

NVP-231 is a valuable research tool and a potential therapeutic lead compound that targets a key node in sphingolipid metabolism. Its ability to potently and specifically inhibit ceramide kinase, thereby shifting the balance from the pro-proliferative C1P to the pro-apoptotic ceramide, underscores the therapeutic potential of targeting this pathway in cancer. The detailed preclinical data and experimental protocols provided in this guide offer a solid foundation for further research into the biological roles of CerK and the development of novel anti-cancer agents based on the inhibition of this critical enzyme. Further investigation into the in vivo efficacy and safety of NVP-231 and its analogs is warranted.

References

NVP-231: A Technical Guide to its Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a key enzyme in sphingolipid metabolism.[1][2][3][4] This technical guide provides an in-depth overview of the scientific applications of NVP-231, focusing on its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate these effects. NVP-231 has emerged as a valuable research tool for studying the physiological and pathological roles of CerK and its product, ceramide-1-phosphate (C1P). Its primary application in scientific research lies in the investigation of cancer biology, specifically in inducing cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows associated with NVP-231 research. It is important to note that, based on available information, NVP-231 is currently used for preclinical research purposes only and has not been the subject of human clinical trials.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to CerK, thereby blocking the phosphorylation of ceramide to C1P.[1] This inhibition leads to a decrease in endogenous C1P levels and a corresponding increase in cellular ceramide levels. The accumulation of ceramide, a pro-apoptotic lipid, and the depletion of C1P, a pro-survival lipid, are central to the biological effects of NVP-231.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of NVP-231 from in vitro studies.

Table 1: Inhibitory Activity of NVP-231

| Target | Assay Type | IC50 Value | Reference |

| Recombinant Ceramide Kinase (CerK) | Cell-free in vitro assay | 12 nM | |

| Cellular Ceramide Kinase (CerK) | In transfected MCF-7 cells | 59.70 ± 12 nM |

Table 2: Effect of NVP-231 on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 48 hours | ~1 µM | |

| NCI-H358 | Lung Cancer | 48 hours | ~500 nM |

Table 3: Effect of NVP-231 on DNA Synthesis

| Cell Line | NVP-231 Concentration | Treatment Duration | Reduction in DNA Synthesis | Reference |

| MCF-7 | 1 µM | 72 hours | 60-70% | |

| NCI-H358 | 1 µM | 72 hours | 60-70% |

Key Biological Effects in Cancer Research

Research has primarily focused on the anti-proliferative and pro-apoptotic effects of NVP-231 in cancer cell lines.

Induction of M Phase Cell Cycle Arrest

NVP-231 treatment leads to an arrest of cancer cells in the M phase of the cell cycle. This is characterized by an increased mitotic index, as determined by the phosphorylation of histone H3. The M phase arrest is a direct consequence of the disruption of key cell cycle regulators. Specifically, NVP-231 causes a concentration-dependent increase in the phosphorylation of cyclin B1 at Ser133 and a decrease in the phosphorylation of CDK1 at Tyr15.

Activation of Apoptosis

Following M phase arrest, NVP-231 induces apoptosis in cancer cells. This is evidenced by increased DNA fragmentation and the cleavage of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of NVP-231.

Cell Viability Assay (AlamarBlue Assay)

This protocol is used to determine the effect of NVP-231 on the viability of cancer cell lines.

-

Cell Plating: Plate MCF-7 or NCI-H358 cells in a 96-well black plate at a density of 1 x 10^4 cells per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control for 48 hours.

-

AlamarBlue Addition: For the final 4 hours of treatment, add AlamarBlue® reagent to each well according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Cell Cycle and Apoptotic Markers

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis.

-

Cell Lysis: Treat cells with NVP-231 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-Cyclin B1 (Ser133), CDK1, p-CDK1 (Tyr15), cleaved Caspase-3, cleaved Caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Treat cells with NVP-231, then harvest and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the cells and wash the pellet with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the signaling pathways affected by NVP-231 and a typical experimental workflow.

Caption: NVP-231 inhibits CerK, leading to increased ceramide, M phase arrest, and apoptosis.

Caption: NVP-231 disrupts G2/M transition, causing M phase arrest and subsequent apoptosis.

Caption: A typical experimental workflow for investigating the effects of NVP-231 on cancer cells.

Conclusion and Future Directions

NVP-231 is a powerful and specific tool for investigating the role of ceramide kinase in cellular processes, particularly in the context of cancer. Its ability to induce M phase arrest and apoptosis in cancer cell lines makes it a subject of interest for preclinical cancer research. Future research may focus on exploring the efficacy of NVP-231 in in vivo models, investigating potential synergistic effects with other chemotherapeutic agents, and identifying additional downstream targets of the CerK signaling pathway. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate its continued use in advancing our knowledge of sphingolipid signaling in health and disease.

References

The Role of Nvp-231 in Elucidating Lipid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvp-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a critical enzyme in sphingolipid metabolism. By competitively inhibiting the phosphorylation of ceramide to ceramide-1-phosphate (C1P), Nvp-231 serves as an invaluable tool for investigating the intricate roles of these bioactive lipids in cellular signaling. This technical guide provides an in-depth overview of the application of Nvp-231 in studying lipid signaling, with a focus on its mechanism of action, its effects on cellular processes, and detailed protocols for key experimental procedures. The provided information is intended to equip researchers with the knowledge to effectively utilize Nvp-231 as a probe to dissect the complexities of the ceramide/C1P signaling axis and its crosstalk with other lipid signaling pathways, such as the sphingosine-1-phosphate (S1P) pathway.

Introduction to Nvp-231 and Ceramide Kinase

Ceramide kinase (CerK) is a lipid kinase that catalyzes the ATP-dependent phosphorylation of ceramide to produce ceramide-1-phosphate (C1P).[1][2] This enzymatic reaction is a key regulatory point in the sphingolipid metabolic pathway, influencing the balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival and pro-proliferative signaling molecule, C1P.[1][2]

Nvp-231 is a potent and specific, cell-permeable inhibitor of CerK.[3] It acts as a competitive inhibitor with respect to ceramide, effectively blocking the production of C1P. This inhibition leads to an intracellular accumulation of ceramide and a depletion of C1P, making Nvp-231 a powerful tool to study the distinct and often opposing roles of these two bioactive lipids in a variety of cellular processes.

Mechanism of Action of Nvp-231

Nvp-231's primary mechanism of action is the competitive inhibition of ceramide kinase. By binding to the active site of CerK, Nvp-231 prevents the binding of the natural substrate, ceramide, thereby halting its conversion to C1P. This targeted inhibition allows for the specific interrogation of C1P-dependent signaling pathways.

The inhibition of CerK by Nvp-231 has been shown to be highly specific. While it potently inhibits CerK in the nanomolar range, its activity against other lipid kinases, such as diacylglycerol kinase α (DAGKα), is significantly lower, with IC50 values in the micromolar range. This selectivity is crucial for attributing the observed cellular effects directly to the modulation of the ceramide/C1P balance.

Quantitative Data on Nvp-231 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of Nvp-231 and its effects on various cell lines.

Table 1: Inhibitory Potency of Nvp-231 against Ceramide Kinase

| Parameter | Value | Reference |

| IC50 (in vitro, recombinant CerK) | 12 nM | |

| IC50 (cellular CerK activity) | 59.70 ± 12 nM | |

| Ki | 7.4 nM | |

| Mechanism of Inhibition | Competitive with ceramide |

Table 2: Effects of Nvp-231 on Cancer Cell Lines

| Cell Line | Effect | Concentration | Time | Reference |

| MCF-7 (Breast Cancer) | Reduced cell viability | IC50 ≈ 1 µM | 48 hours | |

| Induced caspase-3 and -9 cleavage | 1 µM | 24-72 hours | ||

| M phase arrest | 0-500 nM | 24 hours | ||

| Reduced DNA synthesis | 1 µM | 72 hours | ||

| Reduced colony formation | 1 µM (full inhibition) | 14 days | ||

| NCI-H358 (Lung Cancer) | Reduced cell viability | IC50 ≈ 500 nM | 48 hours | |

| Induced caspase-3 and -9 cleavage | 1 µM | 24-72 hours | ||

| M phase arrest | 0-500 nM | 24 hours | ||

| Reduced DNA synthesis | 1 µM | 72 hours | ||

| Reduced colony formation | 500 nM (full inhibition) | 10 days |

Signaling Pathways Modulated by Nvp-231

By altering the ceramide/C1P ratio, Nvp-231 provides a means to study the downstream signaling pathways regulated by these lipids. The accumulation of ceramide is known to induce apoptosis and cell cycle arrest, while C1P is involved in cell proliferation, survival, and inflammation.

References

- 1. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunostaining analysis of tissue cultured cells and tissue sections using phospho-Histone H3 (Serine 10) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-231: A Technical Guide to its Effects on Ceramide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NVP-231, a potent and specific inhibitor of ceramide kinase (CerK). The document elucidates the mechanism of action of NVP-231, focusing on its impact on ceramide metabolism and downstream cellular processes. Detailed experimental protocols for key assays, quantitative data on its effects, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in areas targeting ceramide metabolism.

Introduction

Ceramide, a central molecule in sphingolipid metabolism, plays a crucial role in various cellular processes, including cell cycle arrest, apoptosis, and senescence.[1] The intracellular levels of ceramide are tightly regulated by a network of enzymes. Ceramide kinase (CerK) is a key enzyme in this pathway, catalyzing the phosphorylation of ceramide to form ceramide-1-phosphate (C1P), a bioactive lipid with opposing cellular effects to ceramide, often promoting cell proliferation and survival.[2][3] Dysregulation of the ceramide/C1P balance is implicated in various pathologies, including cancer.

NVP-231 is a potent, specific, and reversible inhibitor of CerK.[2][4] By competitively inhibiting the binding of ceramide to CerK, NVP-231 effectively blocks the production of C1P, leading to an accumulation of intracellular ceramide. This targeted modulation of ceramide metabolism makes NVP-231 a valuable tool for studying the physiological functions of CerK and a promising compound for therapeutic interventions, particularly in oncology.

Mechanism of Action of NVP-231

NVP-231 exerts its effects by directly inhibiting the enzymatic activity of ceramide kinase. This inhibition leads to a shift in the cellular sphingolipid balance, characterized by:

-

Decreased Ceramide-1-Phosphate (C1P) Levels: As the direct product of CerK activity, C1P levels are significantly reduced following NVP-231 treatment.

-

Increased Ceramide Levels: The blockage of its phosphorylation leads to the accumulation of various ceramide species.

This alteration of the ceramide/C1P rheostat triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.

Quantitative Effects of NVP-231 on Ceramide Metabolism

The inhibitory effects of NVP-231 have been quantified in various in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro) | 12 nM | Recombinant CerK | |

| IC50 (cellular) | 59.70 ± 12 nM | MCF-7 cells (transfected with human CerK) | |

| Effect on C16-C1P Levels | Concentration-dependent decrease | MCF-7 cells | |

| Effect on Total Ceramide Levels | Concentration-dependent increase | MCF-7 cells | |

| Effect on Specific Ceramide Species | Increase in C16, C24, and C24:1 ceramides | MCF-7 cells |

Table 1: Quantitative inhibitory activity of NVP-231.

| Cell Line | IC50 for Cell Viability | Reference |

| MCF-7 (Breast Cancer) | 1 µM | |

| NCI-H358 (Lung Cancer) | 500 nM |

Table 2: IC50 values of NVP-231 on cancer cell viability.

Downstream Cellular Effects of NVP-231

The accumulation of ceramide and depletion of C1P induced by NVP-231 leads to significant anti-proliferative and pro-apoptotic effects in cancer cells.

| Cellular Process | Effect of NVP-231 | Cell Lines | Reference |

| Cell Viability | Concentration-dependent reduction | MCF-7, NCI-H358 | |

| DNA Synthesis | Concentration-dependent reduction | MCF-7, NCI-H358 | |

| Colony Formation | Reduced | MCF-7, NCI-H358 | |

| Apoptosis | Induction (increased DNA fragmentation, caspase-3 and -9 cleavage) | MCF-7, NCI-H358 | |

| Cell Cycle | M phase arrest | MCF-7, NCI-H358 |

Table 3: Cellular effects of NVP-231 in cancer cell lines.

Experimental Protocols

Ceramide Kinase Activity Assay

This protocol describes a method to measure the in vitro or cellular activity of CerK using a fluorescent ceramide analog.

Materials:

-

NVP-231

-

NVP-995 (inactive analog, for use as a negative control)

-

NBD-C6-ceramide (fluorescent substrate)

-

Cell lysates or purified CerK

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

-

ATP solution

-

Chloroform/Methanol (1:2, v/v)

-

TLC plate

-

Fluorescence scanner

Procedure:

-

Prepare serial dilutions of NVP-231 and NVP-995 in DMSO.

-

In a microcentrifuge tube, combine the cell lysate or purified CerK with the assay buffer.

-

Add the desired concentration of NVP-231 or NVP-995 and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-ceramide and ATP.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding chloroform/methanol (1:2, v/v).

-

Vortex and centrifuge to separate the phases.

-

Spot the lipid-containing lower phase onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v).

-

Visualize and quantify the fluorescent NBD-C1P product using a fluorescence scanner.

Quantification of Intracellular Ceramide and C1P by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of endogenous ceramide and C1P from cultured cells.

Materials:

-

Cultured cells treated with NVP-231 or vehicle control.

-

Internal standards (e.g., C17:0 ceramide, C17:0 C1P)

-

Chloroform, Methanol, Water

-

LC-MS/MS system

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

Harvest and wash the cells with PBS.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.

-

Add the internal standards.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add chloroform and water to induce phase separation.

-

Vortex and centrifuge.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ion pairs for each ceramide and C1P species and their corresponding internal standards.

-

Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

-

Signaling Pathways and Experimental Workflows

NVP-231 Mechanism of Action

References

The Inhibition of Ceramide Kinase with NVP-231: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide Kinase (CerK) is a critical enzyme in sphingolipid metabolism, catalyzing the phosphorylation of the pro-apoptotic lipid ceramide to form the pro-survival signaling molecule ceramide-1-phosphate (C1P). This conversion plays a pivotal role in the sphingolipid rheostat, influencing cell fate decisions such as proliferation, apoptosis, and inflammation. NVP-231 has emerged as a potent, specific, and reversible small-molecule inhibitor of CerK, offering a powerful tool to dissect the biological functions of this kinase and presenting a promising therapeutic strategy for various diseases, notably cancer. This technical guide provides an in-depth overview of the biological consequences of inhibiting CerK with NVP-231, focusing on its mechanism of action, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

Introduction

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as bioactive signaling molecules that regulate a wide array of cellular processes. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P) is crucial for maintaining cellular homeostasis. Ceramide Kinase (CerK) is the only known enzyme responsible for the production of C1P, thereby playing a key role in tipping this balance towards cell survival and proliferation.[1][2]

NVP-231 is a well-characterized, cell-permeable benzothiazole compound that acts as a competitive inhibitor of CerK by blocking the binding of ceramide.[3][4] Its high potency and selectivity make it an invaluable chemical probe for elucidating the multifaceted roles of CerK in health and disease. This guide will delve into the core biological functions modulated by the inhibition of CerK using NVP-231, with a focus on its application in cancer biology and immunology.

Mechanism of Action of NVP-231

NVP-231 competitively and reversibly inhibits CerK by occupying the ceramide binding site, thereby preventing the phosphorylation of ceramide to C1P.[3] This direct inhibition leads to two primary consequences within the cell:

-

Decreased Ceramide-1-Phosphate (C1P) Levels: By blocking its synthesis, NVP-231 treatment leads to a significant reduction in intracellular C1P levels.

-

Increased Ceramide Levels: The inhibition of CerK leads to an accumulation of its substrate, ceramide. This buildup of pro-apoptotic ceramide is a key driver of the biological effects observed with NVP-231 treatment.

Quantitative Data on NVP-231 Activity

The potency and efficacy of NVP-231 have been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | System | Reference |

| IC50 (in vitro) | 12 nM | Recombinant CerK | |

| Ki | 7.4 nM | Recombinant CerK | |

| IC50 (cellular) | 59.70 ± 12 nM | Transfected MCF-7 cells |

Table 1: In Vitro and Cellular Inhibitory Potency of NVP-231 against CerK.

| Cell Line | IC50 (Cell Viability) | Treatment Duration | Reference |

| MCF-7 (Breast Cancer) | 1 µM | 48 hours | |

| NCI-H358 (Lung Cancer) | 500 nM | 48 hours |

Table 2: Effect of NVP-231 on the Viability of Cancer Cell Lines.

| Cell Line | Treatment | Change in C16-C1P | Change in Total Ceramides | Reference |

| MCF-7 | NVP-231 (concentration-dependent) | Decrease | Increase | |

| MCF-7, MCF-7-HER2, MCF-7-TAM1 | NVP-231 (1 µM and 10 µM, 48h) | Decrease (C16-C1P) | Increase |

Table 3: Impact of NVP-231 on Sphingolipid Levels.

Biological Functions of CerK Inhibition by NVP-231

Induction of M-Phase Arrest and Apoptosis in Cancer Cells

A primary and well-documented function of CerK inhibition by NVP-231 is the induction of cell cycle arrest, specifically in the M phase, followed by apoptosis in cancer cells.

-

M-Phase Arrest: Treatment with NVP-231 leads to an increased mitotic index, as evidenced by elevated levels of phosphorylated histone H3. This indicates that cells are arrested during mitosis.

-

Apoptosis: The M-phase arrest is followed by the induction of programmed cell death. This is characterized by increased DNA fragmentation and the cleavage of caspase-9 and caspase-3, key executioners of the apoptotic cascade.

The proposed signaling pathway leading to M-phase arrest and apoptosis is depicted below.

Caption: Signaling pathway of NVP-231-induced M-phase arrest and apoptosis.

Regulation of Immune Responses

CerK and its product C1P are implicated in inflammatory processes. Inhibition of CerK with NVP-231 has been shown to modulate immune cell responses, particularly in the context of TNF-α signaling.

-

Inhibition of Pro-inflammatory Markers: In human monocytic cells, NVP-231 treatment reduces the TNF-α-induced expression of inflammatory markers such as CD11c and CD11b.

-

Suppression of Cytokine Secretion: The secretion of pro-inflammatory cytokines like IL-1β and MCP-1 is significantly reduced upon CerK inhibition in monocytes stimulated with TNF-α.

-

Modulation of Signaling Pathways: NVP-231 attenuates the TNF-α-induced phosphorylation of key inflammatory signaling molecules, including JNK, p38, and NF-κB.

Caption: NVP-231 inhibits TNF-α-induced inflammatory signaling.

Sensitization to Chemotherapy and Reduction of Therapy-Induced Senescence

Inhibition of CerK with NVP-231 can enhance the efficacy of other anti-cancer agents and mitigate some of the negative consequences of chemotherapy.

-

Synergistic Effects: NVP-231 acts synergistically with agents like staurosporine and tamoxifen to increase ceramide levels and reduce cancer cell growth.

-

Reduction of Senescence: NVP-231 has been shown to reduce the levels of therapy-induced senescent cells, which can contribute to inflammation and reduce the effectiveness of chemotherapy.

Experimental Protocols

Cellular CerK Activity Assay

This protocol is adapted from studies investigating the cellular activity of NVP-231.

-

Cell Culture and Transfection:

-

Culture cells (e.g., MCF-7) in appropriate growth medium.

-

For overexpression studies, stably transfect cells with a human CerK cDNA construct.

-

-

Inhibitor Treatment:

-

Pre-treat cells with varying concentrations of NVP-231 (or vehicle control) for a specified time (e.g., 1 hour).

-

-

Substrate Addition:

-

Add a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, to the cells to act as a substrate for CerK.

-

-

Lipid Extraction and Analysis:

-

After incubation, lyse the cells and extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the formation of the phosphorylated product (e.g., NBD-C1P) using a fluorescence detector.

-

-

Data Analysis:

-

Calculate the percentage of CerK activity relative to the vehicle-treated control.

-

Determine the IC50 value by performing a non-linear curve fit.

-

Cell Viability Assay (AlamarBlue)

This protocol is based on methods used to assess the effect of NVP-231 on cancer cell viability.

-

Cell Seeding:

-

Seed cells (e.g., MCF-7, NCI-H358) in a 96-well plate at a density of 1 x 10^4 cells per well.

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of NVP-231 or a vehicle control.

-

Incubate for the desired duration (e.g., 48 hours).

-

-

AlamarBlue Addition:

-

Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Express the results as a percentage of the vehicle-treated control.

-

Calculate the IC50 value using appropriate software.

-

Western Blot Analysis for Cell Cycle Regulators

This protocol is derived from studies examining the effect of NVP-231 on cell cycle proteins.

-

Cell Treatment and Lysis:

-

Treat cells with NVP-231 for the desired time and concentration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Cyclin B1, phospho-CDK1, Wee1, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Perform densitometric analysis to quantify the protein expression levels relative to a loading control.

-

Logical Workflow for Investigating NVP-231 Effects

The following diagram illustrates a typical experimental workflow for characterizing the biological functions of NVP-231.

Caption: Experimental workflow for NVP-231 characterization.

Conclusion and Future Directions

NVP-231 is a powerful and specific inhibitor of Ceramide Kinase that has been instrumental in uncovering the diverse biological roles of this enzyme. Its ability to induce M-phase arrest and apoptosis in cancer cells, modulate immune responses, and sensitize cells to other therapies highlights the therapeutic potential of targeting CerK. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate functions of CerK and to develop novel therapeutic strategies based on its inhibition.

Future research should focus on the in vivo efficacy of NVP-231 and its derivatives in various disease models, the identification of biomarkers to predict response to CerK inhibition, and the exploration of combination therapies to maximize therapeutic benefit. A deeper understanding of the complex interplay between CerK and other signaling pathways will undoubtedly open new avenues for the treatment of cancer and inflammatory diseases.

References

- 1. Ceramide kinase mediates intrinsic resistance and inferior response to chemotherapy in triple‐negative breast cancer by upregulating Ras/ERK and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Kinase Inhibitor II, NVP-231 The Ceramide Kinase Inhibitor II, NVP-231 controls the biological activity of Ceramide Kinase. This small molecule/inhibitor is primarily used for Membrane applications. [sigmaaldrich.com]

Methodological & Application

NVP-231 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the use of NVP-231, a potent and specific inhibitor of ceramide kinase (CerK), in a cell culture setting. NVP-231 competitively inhibits the binding of ceramide to CerK, leading to a decrease in ceramide-1-phosphate (C1P) levels and a subsequent increase in intracellular ceramide. This accumulation of ceramide induces M phase cell cycle arrest and apoptosis in cancer cells, making NVP-231 a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent. The following protocols for cell viability, cell cycle analysis, and apoptosis assays are based on established research in breast (MCF-7) and lung (NCI-H358) cancer cell lines.[1][2][3]

Introduction

Ceramide kinase (CerK) is a critical enzyme that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in various cellular processes, including cell growth and inflammatory responses.[3] NVP-231 is a potent, specific, and reversible inhibitor of CerK with an in vitro IC50 of 12 nM.[4] By blocking CerK activity, NVP-231 effectively reduces C1P levels while increasing the concentration of ceramide within the cell. This shift in the ceramide/C1P balance triggers a cascade of events culminating in cell cycle arrest at the M phase and subsequent apoptosis, characterized by DNA fragmentation and the activation of caspase-3 and caspase-9. These characteristics make NVP-231 a subject of interest in cancer research, particularly for its potential to inhibit the proliferation of cancer cells.

Data Presentation

Table 1: In Vitro and Cellular IC50 Values for NVP-231

| Target/Assay | Cell Line/System | IC50 | Reference |

| Ceramide Kinase (in vitro) | Recombinant CerK | 12 nM | |

| Cellular CerK Activity | Transfected MCF-7 | 59.70 ± 12 nM | |

| Cell Viability (48 hours) | MCF-7 | 1 µM | |

| Cell Viability (48 hours) | NCI-H358 | 500 nM |

Table 2: Summary of NVP-231 Effects on Cancer Cell Lines

| Experiment | Cell Line | Concentration Range | Duration | Observed Effect | Reference |

| Cell Viability | MCF-7, NCI-H358 | 0 - 1000 nM | 48 hours | Dose-dependent decrease in viability | |

| DNA Synthesis (BrdU) | MCF-7, NCI-H358 | up to 1 µM | 72 hours | 60-70% reduction at 1 µM | |

| Colony Formation | MCF-7 | up to 1 µM | 14 days | Full inhibition at 1 µM | |

| Colony Formation | NCI-H358 | up to 500 nM | 10 days | Full inhibition at 500 nM | |

| Apoptosis (Caspase-3/9 cleavage) | MCF-7, NCI-H358 | 1 µM | 24 - 72 hours | Increased cleavage | |

| Cell Cycle Arrest | MCF-7, NCI-H358 | 0 - 500 nM | 24 hours | M phase arrest |

Signaling Pathway and Experimental Workflow

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Caption: General experimental workflow for studying NVP-231 effects.

Experimental Protocols

Materials

-

NVP-231 (powder)

-

Dimethyl sulfoxide (DMSO)

-

MCF-7 or NCI-H358 cells

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

6-well plates

-

Cell culture flasks

-

AlamarBlue™ cell viability reagent

-

Propidium iodide (PI)

-

RNase A

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for cleaved caspase-3, cleaved caspase-9, etc.)

Protocol 1: Cell Viability Assay (AlamarBlue)

-

Cell Seeding: Seed MCF-7 or NCI-H358 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

NVP-231 Preparation: Prepare a stock solution of NVP-231 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0 - 1000 nM).

-

Treatment: Remove the medium from the wells and add 100 µL of the NVP-231-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.

-

Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of NVP-231 (e.g., 0 - 500 nM) for 24 hours.

-

Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The induction of M phase arrest will be indicated by an increase in the G2/M population.

Protocol 3: Apoptosis Assay (Western Blot for Caspase Cleavage)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NVP-231 (e.g., 1 µM) for 24, 48, and 72 hours.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: An increase in the cleaved forms of caspase-3 and caspase-9 will indicate the induction of apoptosis.

Conclusion

The provided protocols offer a comprehensive framework for investigating the cellular effects of NVP-231. By inhibiting ceramide kinase, NVP-231 serves as a powerful tool to dissect the role of sphingolipid metabolism in cell cycle regulation and apoptosis. These methods can be adapted for use in various cancer cell lines to explore the therapeutic potential of targeting the ceramide pathway. Researchers should optimize parameters such as cell density, drug concentration, and incubation time for their specific cell lines and experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for NVP-231 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK).[1][2] It functions by competitively inhibiting the binding of ceramide to CerK, thereby blocking the production of the bioactive lipid ceramide-1-phosphate (C1P).[1][3] This inhibition leads to an accumulation of intracellular ceramide and a depletion of C1P, ultimately triggering M phase cell cycle arrest and apoptosis in cancer cells.[4] These application notes provide detailed protocols for utilizing NVP-231 in various in vitro assays to study its effects on cancer cell lines.

Mechanism of Action

Ceramide kinase (CerK) is a lipid kinase that phosphorylates ceramide to form C1P. While ceramide is often associated with pro-apoptotic signaling, C1P can promote cell growth and survival. By inhibiting CerK, NVP-231 shifts the balance of these bioactive sphingolipids, leading to an increase in pro-apoptotic ceramide levels and a decrease in pro-survival C1P.

This shift has significant downstream consequences on cell cycle regulation and survival pathways. NVP-231 treatment has been shown to cause:

-

M Phase Arrest : Inhibition of CerK leads to the downregulation of Wee1 kinase and CDK4, and alters the phosphorylation state of the CDK1/Cyclin B1 complex, resulting in an arrest in the M phase of the cell cycle. This is characterized by an increased mitotic index, which can be measured by the phosphorylation of histone H3.

-

Induction of Apoptosis : The accumulation of ceramide and cell cycle arrest ultimately trigger the intrinsic apoptosis pathway, evidenced by the cleavage and activation of caspase-9 and caspase-3, as well as DNA fragmentation.

Data Presentation: In Vitro Efficacy of NVP-231

The following tables summarize the quantitative data for NVP-231's activity in various cell-based and cell-free assays.

Table 1: Inhibitory Concentrations (IC₅₀) of NVP-231

| Assay Type | Target | Cell Line / System | IC₅₀ Value | Citation(s) |

|---|---|---|---|---|

| Enzyme Activity | Recombinant CerK | Cell-Free | 12 nM | |

| Cellular CerK Activity | CerK | Transfected Cells | 59.7 nM (± 12) | |

| Cell Viability (48h) | Cell Proliferation | MCF-7 (Breast Cancer) | ~1 µM |

| Cell Viability (48h) | Cell Proliferation | NCI-H358 (Lung Cancer) | ~500 nM | |

Table 2: Effective Concentrations of NVP-231 for Phenotypic Endpoints

| Assay Type | Cell Line | Treatment | Effective Concentration | Citation(s) |

|---|---|---|---|---|

| Colony Formation | NCI-H358 | 10 days | 500 nM (Full Inhibition) | |

| Colony Formation | MCF-7 | 14 days | 1 µM (Full Inhibition) | |

| DNA Synthesis | MCF-7 & NCI-H358 | 72 hours | 1 µM (~60-70% reduction) | |

| Caspase-3/9 Cleavage | MCF-7 & NCI-H358 | 24-72 hours | 1 µM |

| Cell Cycle Analysis | MCF-7 & NCI-H358 | 24 hours | 0 - 500 nM (Dose-dependent) | |

Experimental Protocols

Cell Viability / Proliferation Assay

This protocol determines the effect of NVP-231 on cell viability using a metabolic indicator dye like AlamarBlue or by measuring DNA synthesis via BrdU incorporation.

Methodology:

-

Cell Seeding: Seed breast (e.g., MCF-7) or lung (e.g., NCI-H358) cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of NVP-231 (e.g., 0 to 1000 nM) in fresh culture medium. Remove the old medium from the cells and add the NVP-231-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Measurement (AlamarBlue Method):

-

For the final 4 hours of incubation, add AlamarBlue® reagent to each well according to the manufacturer's protocol.

-

Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and perform a non-linear regression to determine the IC₅₀ value.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following NVP-231 treatment.

Methodology:

-

Sample Preparation: Culture cells (e.g., MCF-7, NCI-H358) and treat with various concentrations of NVP-231 (e.g., 0-500 nM) for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against p-CDK1 (Tyr15), p-Cyclin B1 (Ser133), CDK4, cleaved caspase-3, cleaved caspase-9, p-Histone H3 (Ser10), and a loading control like β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle and determines the mitotic index after NVP-231 treatment.

Methodology:

-

Cell Treatment: Culture cells and treat with NVP-231 (e.g., 0-500 nM) for 24 hours.

-

Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining for DNA Content:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

-

Staining for Mitotic Index:

-

To specifically identify cells in M phase, stain with a fluorescently-conjugated antibody against phosphorylated histone H3 (Ser10), a well-accepted marker for mitosis.

-

-

Flow Cytometry: Acquire data on a flow cytometer. PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. The p-Histone H3 positive population represents the mitotic cells.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase. Quantify the percentage of p-Histone H3 positive cells to determine the mitotic index.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: NVP-231 Treatment of MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NVP-231, a potent inhibitor of ceramide kinase (CerK), in studies involving the MCF-7 human breast cancer cell line. The provided information is intended to guide researchers in designing and executing experiments to evaluate the effects of NVP-231 on cell viability, apoptosis, and cell cycle progression.

Introduction

NVP-231 is a specific and reversible inhibitor of ceramide kinase (CerK), an enzyme that catalyzes the phosphorylation of ceramide to form ceramide-1-phosphate (C1P). In cancer cells, including the MCF-7 breast cancer line, inhibition of CerK by NVP-231 leads to a decrease in C1P levels and an accumulation of ceramide[1]. This disruption of sphingolipid metabolism has been shown to reduce cell viability, inhibit DNA synthesis, and halt colony formation in a concentration-dependent manner[2]. The primary mechanism of action involves the induction of M phase arrest in the cell cycle, followed by the initiation of apoptosis, characterized by increased DNA fragmentation and the cleavage of caspases-3 and -9.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of NVP-231 on MCF-7 cells based on published literature.

Table 1: NVP-231 Concentration Effects on MCF-7 Cell Viability and Proliferation

| Parameter | Concentration | Incubation Time | Effect | Reference |

| IC50 (Cell Viability) | ~1 µM | 48 hours | 50% inhibition of cell viability. | |

| DNA Synthesis | 1 µM | 72 hours | 60-70% reduction in DNA synthesis. | |

| Colony Formation | 1 µM | 10-14 days | Complete inhibition of colony formation. |

Table 2: NVP-231 Concentration Effects on MCF-7 Cell Cycle and Apoptosis

| Parameter | Concentration Range | Incubation Time | Effect | Reference |

| M Phase Arrest | 100 nM - 1 µM | 24 hours | Concentration-dependent increase in the mitotic index (phosphorylated histone H3). | |

| Apoptosis (Caspase Cleavage) | 1 µM | 24-72 hours | Increased cleavage of caspase-3 and caspase-9, with the highest activation observed at 24 hours. | |

| Apoptosis (PI Staining) | 1 µM | 24-72 hours | Time-dependent increase in propidium iodide-positive cells, indicating cell death. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NVP-231 and a general workflow for its evaluation in MCF-7 cells.

Caption: NVP-231 inhibits Ceramide Kinase, leading to M phase arrest and apoptosis.

Caption: General experimental workflow for evaluating NVP-231 effects on MCF-7 cells.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

-

NVP-231 Preparation: Prepare a stock solution of NVP-231 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Materials:

-

MCF-7 cells

-

96-well plates

-

NVP-231

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of NVP-231 (e.g., 0, 10, 100, 300, 500, 1000 nM) for 48 hours. Include vehicle control wells (medium with DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.

-

Materials:

-

MCF-7 cells

-

6-well plates

-

NVP-231

-